Topoisomerase II|A-IN-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

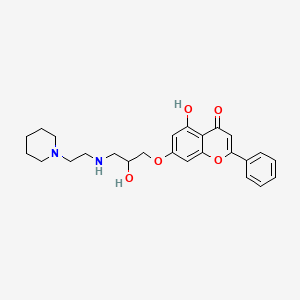

Molecular Formula |

C25H30N2O5 |

|---|---|

Molecular Weight |

438.5 g/mol |

IUPAC Name |

5-hydroxy-7-[2-hydroxy-3-(2-piperidin-1-ylethylamino)propoxy]-2-phenylchromen-4-one |

InChI |

InChI=1S/C25H30N2O5/c28-19(16-26-9-12-27-10-5-2-6-11-27)17-31-20-13-21(29)25-22(30)15-23(32-24(25)14-20)18-7-3-1-4-8-18/h1,3-4,7-8,13-15,19,26,28-29H,2,5-6,9-12,16-17H2 |

InChI Key |

WHVFIPDZGJPKHJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CCNCC(COC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O)O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: A-IN-5, a Novel Topoisomerase II Alpha Catalytic Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Topoisomerase II alpha (Topo IIα) catalytic inhibitor A-IN-5, a promising compound in the landscape of cancer therapeutics. A-IN-5, identified as compound 6 in the primary literature, is a 7-(3-aminopropyloxy)-substituted flavone analogue that has demonstrated significant potential in overcoming resistance to conventional cancer therapies.[1] This document details its chemical structure, mechanism of action, quantitative biological activity, and the experimental protocols utilized for its characterization.

Core Compound Identity: A-IN-5 (Compound 6)

A-IN-5 is a synthetic flavone derivative designed as a catalytic inhibitor of Topo IIα. Its chemical structure is characterized by a 7-(3-aminopropyloxy) substitution on the flavone backbone, with two methoxy groups at the 3' and 4' positions of the B-ring.

Chemical Structure:

-

IUPAC Name: 7-(3-aminopropoxy)-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one

-

Molecular Formula: C₂₀H₂₁NO₅

-

Molecular Weight: 367.39 g/mol

Mechanism of Action

A-IN-5 functions as a catalytic inhibitor of Topo IIα, distinguishing it from Topo II poisons like etoposide. Instead of stabilizing the DNA-Topo IIα cleavage complex, which can lead to genotoxicity, A-IN-5 interferes with the catalytic cycle of the enzyme.[1] Its proposed mechanism involves:

-

DNA Intercalation: A-IN-5 inserts itself between the base pairs of the DNA double helix.

-

Minor Groove Binding: The compound also binds to the minor groove of the DNA.

This dual interaction with DNA is thought to prevent Topo IIα from binding to its DNA substrate, thereby inhibiting its function without causing double-strand breaks.[1] This mechanism suggests a potentially more favorable safety profile with reduced genotoxicity compared to Topo II poisons.[1]

Quantitative Biological Activity

The biological activity of A-IN-5 has been quantified through various in vitro assays, demonstrating its potency against several cancer cell lines.

| Cell Line | Assay Type | IC₅₀ (μM) | Reference |

| DU145 (Prostate Cancer) | Cell Viability (MTT) | 0.13 | [1] |

| HCT15 (Colon Cancer) | Cell Viability (MTT) | 9.25 | [1] |

| T47D (Breast Cancer) | Cell Viability (MTT) | 0.53 | [1] |

| Topo IIα Relaxation | Enzymatic Assay | >100 (inhibition at 100 µM) | [1] |

Signaling Pathways and Cellular Effects

A-IN-5 has been shown to induce cell cycle arrest and apoptosis in castration-resistant prostate cancer (CRPC) cells. Its activity is linked to the modulation of key cell cycle regulatory proteins.

References

Cellular Effects of Topoisomerase II: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNA Topoisomerase II (Topo II) is a ubiquitous and essential enzyme that plays a critical role in managing DNA topology, which is vital for cellular processes such as DNA replication, transcription, and chromosome segregation. By introducing transient double-strand breaks (DSBs) in the DNA, Topo II allows for the passage of another DNA segment through the break, thereby resolving DNA tangles and supercoils. This unique mechanism, however, also makes Topo II a prominent target for anticancer drugs. This technical guide provides a comprehensive overview of the cellular effects of Topoisomerase II, detailing its mechanism of action, its multifaceted roles in cellular physiology, and the consequences of its inhibition by pharmacological agents. We present quantitative data on the effects of common Topo II inhibitors, detailed protocols for key experimental assays, and visual representations of the associated signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

The Core Mechanism of Topoisomerase II

Topoisomerase II enzymes are ATP-dependent homodimers that catalyze changes in DNA topology by creating a transient double-strand break in one DNA duplex (the "G" or gate segment) to allow for the passage of another intact DNA duplex (the "T" or transport segment). This process is essential for resolving DNA catenanes (interlinked rings) and precatenanes that arise during DNA replication, as well as for relaxing supercoils generated during transcription.[1][2]

The catalytic cycle of Topoisomerase II can be summarized in the following key steps:

-

Binding of the G-segment DNA to the enzyme.

-

Binding of ATP and the T-segment DNA.

-

Cleavage of the G-segment, forming a covalent intermediate where each 5' end of the broken DNA is linked to a tyrosine residue in the enzyme.

-

Passage of the T-segment through the G-segment break.

-

Religation of the G-segment.

-

Hydrolysis of ATP, which resets the enzyme for another catalytic cycle.

Vertebrates express two isoforms of Topoisomerase II: alpha (Topo IIα) and beta (Topo IIβ). Topo IIα is predominantly expressed in proliferating cells and is essential for chromosome condensation and segregation during mitosis.[3][4] In contrast, Topo IIβ is expressed in both proliferating and quiescent cells and is primarily involved in transcriptional regulation.[2][3]

Cellular Functions of Topoisomerase II

DNA Replication and Transcription

During DNA replication, the progression of the replication fork introduces positive supercoils ahead of it. Topoisomerase II, along with Topoisomerase I, plays a crucial role in relaxing this torsional stress, allowing replication to proceed.[1][2] Furthermore, Topo II is indispensable for the decatenation of newly replicated sister chromatids, ensuring their proper segregation during cell division.[3][4] In the context of transcription, the movement of RNA polymerase along the DNA template also generates supercoiling, which is resolved by topoisomerases to maintain transcriptional integrity.[2] Topo IIβ, in particular, has been implicated in the regulation of gene expression.[3]

Chromosome Segregation

The function of Topoisomerase II is paramount during mitosis. As cells enter mitosis, chromosomes condense and sister chromatids must be fully resolved before they can be segregated into daughter cells. Topo IIα is a major component of the mitotic chromosome scaffold and is responsible for the final decatenation of sister chromatids.[5][6] Inhibition of Topo II activity at this stage leads to incompletely segregated chromosomes, resulting in anaphase bridges, chromosome breakage, and aneuploidy.[3][7]

The Impact of Topoisomerase II Inhibitors

Topoisomerase II inhibitors are a cornerstone of cancer chemotherapy. These agents are broadly classified into two categories: Topoisomerase II poisons and catalytic inhibitors.

Topoisomerase II Poisons

Topoisomerase II poisons, such as etoposide and doxorubicin, act by stabilizing the covalent Topoisomerase II-DNA cleavage complex.[8][9] This trapping of the intermediate prevents the religation of the DNA double-strand break, leading to an accumulation of protein-linked DNA breaks. These stabilized cleavage complexes are converted into permanent DSBs upon collision with replication forks or transcription machinery, triggering a DNA damage response.[10]

The cellular consequences of Topoisomerase II poisons include:

-

Activation of the DNA Damage Response (DDR): The accumulation of DSBs activates sensor kinases such as ATM (Ataxia-Telangiectasia Mutated) and DNA-PK (DNA-dependent Protein Kinase).[4][11] These kinases phosphorylate a cascade of downstream targets, including the histone variant H2AX (forming γH2AX), which serves as a marker for DNA damage.[3]

-

Cell Cycle Arrest: The DDR activation leads to cell cycle arrest, typically at the G2/M checkpoint, to allow time for DNA repair.[12][13]

-

Induction of Apoptosis: If the DNA damage is too extensive to be repaired, the cell undergoes programmed cell death, or apoptosis.[14][15]

Catalytic Inhibitors

Catalytic inhibitors of Topoisomerase II, such as ICRF-193, act by preventing the enzyme from completing its catalytic cycle, often by inhibiting ATP hydrolysis.[16][17] Unlike poisons, these inhibitors do not stabilize the cleavage complex but rather trap the enzyme in a closed-clamp conformation on the DNA. This leads to a failure to resolve DNA catenations, resulting in mitotic catastrophe due to incomplete chromosome segregation.[17]

Quantitative Data on Topoisomerase II Inhibition

The cytotoxic effects of Topoisomerase II inhibitors are cell-type dependent and are often quantified by the half-maximal inhibitory concentration (IC50). The induction of DNA damage can be quantified by measuring the levels of γH2AX.

| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Etoposide | 1A9 | Human Ovarian Cancer | 0.15 | [16] |

| Etoposide | 5637 | Human Bladder Cancer | 0.54 | [16] |

| Etoposide | A2780 | Human Ovarian Cancer | 0.07 | [16] |

| Etoposide | A549 | Human Lung Cancer | 3.49 (72h) | [12] |

| Etoposide | SCLC cell lines (median) | Small Cell Lung Cancer | 2.06 (sensitive), 50.0 (resistant) | [18] |

| Doxorubicin | HepG2 | Human Liver Cancer | 12.18 | |

| Doxorubicin | TCCSUP | Human Bladder Cancer | 12.55 | |

| Doxorubicin | BFTC-905 | Human Bladder Cancer | 2.26 | |

| Doxorubicin | HeLa | Human Cervical Cancer | 2.92 | |

| Doxorubicin | MCF-7 | Human Breast Cancer | 2.50 | |

| Doxorubicin | M21 | Human Skin Melanoma | 2.77 | |

| Doxorubicin | AMJ13 | Human Breast Cancer | 223.6 µg/ml | [19] |

| Treatment | Cell Line | Concentration | Time | Observation | Reference |

| Etoposide | A549 | 10 µM and 100 µM | 48h | Statistically significant increase in γ-H2AX foci. | [8] |

| Etoposide | V79 | ≥0.5 µg/ml | - | Statistically significant, near-linear increase in DSBs. | [3] |

| Etoposide | MCF7 | 5 µM | 2h | Appearance of γH2AX foci. | [20] |

| Etoposide | PBMCs | ≥50 µM | 1h | Enhanced foci overlap and pan-nuclear γH2AX staining. | [21] |

Signaling Pathways

DNA Damage Response Pathway

Inhibition of Topoisomerase II by poisons leads to the accumulation of DSBs, which triggers a well-defined signaling cascade to coordinate DNA repair and cell cycle arrest.

Apoptosis Pathway

If the DNA damage induced by Topoisomerase II inhibitors is irreparable, the cell initiates apoptosis through the intrinsic (mitochondrial) pathway.

References

- 1. Human Topoisomerase ICE Assay Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]

- 2. Etoposide-Induced Apoptosis in Cancer Cells Can Be Reinforced by an Uncoupled Link between Hsp70 and Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessment of DNA double-strand breaks and γH2AX induced by the topoisomerase II poisons etoposide and mitoxantrone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. inspiralis.com [inspiralis.com]

- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 7. Etoposide Induces Protein Kinase Cδ- and Caspase-3-Dependent Apoptosis in Neuroblastoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Detection and quantification of γ-H2AX using a dissociation enhanced lanthanide fluorescence immunoassay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. longdom.org [longdom.org]

- 10. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. netjournals.org [netjournals.org]

- 13. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. researchgate.net [researchgate.net]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A novel mutation panel for predicting etoposide resistance in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. advetresearch.com [advetresearch.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

In Vitro Characterization of Topoisomerase II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core in vitro methodologies used to characterize the enzymatic activity of Topoisomerase II (Topo II) and to evaluate the efficacy of potential inhibitors. Topo II is a critical enzyme involved in managing DNA topology, making it a key target in cancer chemotherapy.[1][2] This document details the protocols for essential assays, presents quantitative data for common inhibitors, and illustrates key mechanisms and workflows through diagrams.

Introduction to Topoisomerase II

DNA topoisomerases are enzymes that regulate the topological state of DNA.[3] Type II topoisomerases, including Topo II, function by creating transient double-stranded breaks in the DNA, allowing another segment of DNA to pass through the break before resealing it.[3][4] This process, which requires ATP hydrolysis, is crucial for various cellular processes such as DNA replication, transcription, and chromosome segregation.[4][5] There are two major isoforms in vertebrates: Topo IIα and Topo IIβ, with Topo IIα being particularly active during cell division, making it a prime target for anti-cancer drugs.[6]

Core In Vitro Assays for Topoisomerase II Activity

Several key in vitro assays are routinely employed to measure the different facets of Topoisomerase II activity. These assays are fundamental for both basic research and for screening potential drug candidates.

DNA Decatenation Assay

The decatenation assay is a hallmark method for assessing Topo II activity. It relies on the enzyme's ability to resolve catenated (interlinked) DNA networks, such as those found in kinetoplast DNA (kDNA) from the trypanosome Crithidia fasciculata.[5][7] The large kDNA network cannot enter an agarose gel, but upon decatenation by Topo II, the released minicircles can migrate into the gel.[5][7]

-

Reaction Setup: On ice, prepare a reaction mixture containing 10x Topo II reaction buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL BSA), 1 mM ATP, and 200 ng of kDNA in a final volume of 20 µL.[7][8]

-

Enzyme Addition: Add purified Topoisomerase II enzyme (typically 1-5 units) or cellular extract to the reaction mixture.[8] For inhibitor studies, the test compound is typically added before the enzyme.[8]

-

Incubation: Incubate the reaction at 37°C for 30 minutes.[5][8]

-

Reaction Termination: Stop the reaction by adding 5 µL of 5x loading dye (e.g., containing SDS and a tracking dye).[5]

-

Agarose Gel Electrophoresis: Load the samples onto a 0.8-1% agarose gel.[5] Run the gel at 5-10 V/cm for 2-3 hours.[5]

-

Visualization: Stain the gel with ethidium bromide (or a safer alternative), destain, and visualize the DNA bands under UV light.[5] Decatenated minicircles will appear as distinct bands migrating into the gel.

DNA Relaxation Assay

This assay measures the ability of Topo II to relax supercoiled plasmid DNA. Both supercoiled and relaxed DNA isoforms can be separated by agarose gel electrophoresis due to their different mobilities.[9][10]

-

Reaction Setup: Prepare a reaction mixture similar to the decatenation assay, but replace kDNA with approximately 0.5 µg of supercoiled plasmid DNA (e.g., pBR322).[9]

-

Enzyme Addition: Add varying amounts of Topoisomerase II to titrate the relaxation activity.

-

Incubation: Incubate at 37°C for 30 minutes.[9]

-

Reaction Termination and Electrophoresis: Stop the reaction and analyze the products on a 1% agarose gel.[9]

-

Visualization: Stain and visualize the gel. The supercoiled plasmid will migrate faster than the relaxed topoisomers.

DNA Cleavage Assay

This assay is crucial for identifying Topoisomerase II poisons, which stabilize the covalent enzyme-DNA cleavage complex.[11][12] This leads to an accumulation of DNA breaks that can be visualized by a shift in the DNA band from supercoiled to linear and nicked forms on an agarose gel.

-

Reaction Setup: Incubate purified Topo II with supercoiled plasmid DNA in a suitable cleavage buffer (often similar to the relaxation buffer, but ATP may be omitted for certain inhibitors).[11]

-

Inhibitor Addition: Add the potential Topo II poison and incubate to allow the formation of cleavage complexes.

-

Denaturation: Stop the reaction and denature the enzyme by adding SDS and Proteinase K.[11][13] This reveals the DNA breaks.

-

Analysis: Analyze the DNA by agarose gel electrophoresis. An increase in the amount of linear and nicked DNA indicates the stabilization of the cleavage complex.

ATPase Assay

Since ATP hydrolysis is essential for the catalytic cycle of Topo II, measuring its ATPase activity provides another means to characterize the enzyme and its inhibitors.[14][15] These assays typically measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

-

Reaction Setup: Combine Topoisomerase II, DNA (as a cofactor), and the test compound in an appropriate reaction buffer.

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate at 37°C for a defined period (e.g., 60 minutes).[14]

-

Phosphate Detection: Stop the reaction and quantify the released phosphate using a colorimetric method, such as those based on malachite green.[14][15] The absorbance is then measured at a specific wavelength (e.g., 650 nm).[14]

Quantitative Data for Common Topoisomerase II Inhibitors

The inhibitory potency of compounds is often expressed as the half-maximal inhibitory concentration (IC50). Below is a table summarizing the IC50 values for some well-known Topoisomerase II inhibitors.

| Inhibitor | Type | Target | IC50 (nM) | Reference(s) |

| Etoposide | Poison | Topoisomerase IIα | 56,000 | [16] |

| Doxorubicin | Poison (Intercalator) | Topoisomerase IIα | 880 - 3,000 | [16] |

| Merbarone | Catalytic Inhibitor | Topoisomerase IIα | 32,000 - 120,000 | [16] |

| Mitoxantrone | Poison (Intercalator) | Topoisomerase II | Varies | [17] |

Visualizing Key Processes

Diagrams are essential for understanding the complex mechanisms and workflows involved in Topoisomerase II characterization.

Topoisomerase II Catalytic Cycle

The following diagram illustrates the key steps in the Topoisomerase II catalytic cycle, from DNA binding and cleavage to strand passage and ligation.[18]

References

- 1. embopress.org [embopress.org]

- 2. Topoisomerase I and II Activity Assays | Springer Nature Experiments [experiments.springernature.com]

- 3. Topoisomerase - Wikipedia [en.wikipedia.org]

- 4. DNA topoisomerase II and its growing repertoire of biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. inspiralis.com [inspiralis.com]

- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. inspiralis.com [inspiralis.com]

- 10. inspiralis.com [inspiralis.com]

- 11. inspiralis.com [inspiralis.com]

- 12. DNA cleavage assay kit [profoldin.com]

- 13. academic.oup.com [academic.oup.com]

- 14. profoldin.com [profoldin.com]

- 15. DNA topoisomerase ATPase assay kits [profoldin.com]

- 16. DNA topoisomerase II alpha Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 17. researchgate.net [researchgate.net]

- 18. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Early Studies of Topoisomerase II

This whitepaper provides a comprehensive overview of the foundational research on Topoisomerase II enzymes. It details their discovery, the elucidation of their fundamental mechanisms, and the early experimental protocols that enabled their characterization. Quantitative data from seminal studies are summarized, and key processes are visualized to offer a clear understanding of the core concepts that underpin our current knowledge of this critical enzyme class.

Introduction: The Topological Challenge of DNA

The double-helical nature of DNA presents significant topological challenges for cellular processes like replication, transcription, and chromosome segregation. The unwinding of DNA in one location necessitates overwinding in another, and replicated chromosomes can become entangled.[1] DNA topoisomerases are the essential enzymes that resolve these topological problems by introducing transient breaks in the DNA backbone, allowing strands to pass through one another before resealing the break.[1] Type II topoisomerases are a distinct class of these enzymes that catalyze topological changes by generating a transient double-strand break in DNA, a mechanism that is fundamental to their biological roles.[2][3]

Discovery of a New Class of Enzyme

Prokaryotic Topoisomerase II: DNA Gyrase

The first Type II topoisomerase, named DNA gyrase, was discovered in Escherichia coli in 1976 by Martin Gellert and his colleagues.[1][4] This discovery was a landmark, revealing an enzyme with the unique, ATP-dependent ability to introduce negative supercoils into closed-circular DNA.[1][5] This function is crucial for bacteria to maintain their DNA in a superhelical state, which is necessary for processes like replication.[5] Early studies quickly established that DNA gyrase is a heterotetramer, composed of two GyrA subunits and two GyrB subunits (A₂B₂).[4][5][6] The investigation of pre-existing antibacterial agents, the quinolones (e.g., nalidixic acid) and coumarins (e.g., novobiocin), revealed that they targeted this newly discovered enzyme, establishing it as a key antibacterial target.[4]

Eukaryotic Topoisomerase II

Following the discovery of DNA gyrase, analogous enzyme activities were identified in eukaryotic cells.[1] Unlike bacterial gyrase, the primary role of eukaryotic Topoisomerase II is the relaxation of both positive and negative supercoils and, critically, the decatenation (unlinking) of intertwined daughter chromatids following DNA replication.[1][3] This decatenation function was shown to be absolutely essential for chromosome segregation during mitosis.[3]

A significant advancement in the late 1980s was the discovery of two distinct isoforms of Topoisomerase II in vertebrates, designated α and β. In 1987, the β isoform was first reported, purified from a drug-resistant murine leukemia cell line.[7] It was identified as a 180 kDa protein (p180), distinct from the more well-known 170 kDa isoform (p170), which was later designated Topoisomerase IIα.[7] Genetic mapping confirmed that these were two distinct gene products, not merely splice variants or proteolytic fragments.[7]

Early Mechanistic Insights: The Strand-Passage Model

Biochemical studies rapidly converged on a general mechanism for all Type II topoisomerases, often referred to as the "strand-passage" or "two-gate" mechanism.[8] This model, which requires the hydrolysis of ATP, describes how the enzyme alters DNA topology by passing one intact DNA duplex (the "T" or transport segment) through a transient, enzyme-mediated double-strand break in another DNA duplex (the "G" or gate segment).[7][8][9] This action changes the DNA's linking number in steps of two.[2]

The catalytic cycle involves several key steps:

-

G-Segment Binding: The enzyme, a homodimer, binds to the G-segment of DNA.[8][9]

-

T-Segment Capture: Upon binding two molecules of ATP at the N-terminal domains, the enzyme undergoes a conformational change, capturing the T-segment.[2][8] This closure of the "N-gate" traps the T-segment.[8]

-

G-Segment Cleavage: The enzyme cleaves both strands of the G-segment, creating a 4-base pair stagger.[10] Each subunit's active-site tyrosine forms a covalent phosphotyrosine bond with the 5' end of the break.[2][10]

-

Strand Passage: The T-segment is passed through the opened G-segment gate.[3]

-

G-Segment Ligation & T-Segment Release: The G-segment is resealed, and subsequent conformational changes, driven by ATP hydrolysis, lead to the release of the T-segment through a C-terminal gate.[1][2]

Data Presentation: Enzyme and Inhibitor Characteristics

Early research quantified the basic properties of these enzymes and the effects of molecules that interfere with their function.

| Enzyme/Subunit | Source | Molecular Weight (kDa) | Notes |

| GyrA | E. coli | ~96 | Subunit responsible for DNA cleavage and reunion. Target of quinolone drugs.[4] |

| GyrB | E. coli | ~88 | Subunit containing the ATP-binding site. Target of coumarin drugs.[4] |

| Topoisomerase IIα | Mammalian | ~170 | Referred to as p170 in early studies.[7] Expression is correlated with cell proliferation. |

| Topoisomerase IIβ | Mammalian | ~180 | Referred to as p180 in early studies.[7] Expressed in both proliferating and non-proliferating cells.[7] |

| Early Inhibitor Class | Example(s) | Target | Mechanism of Action |

| Coumarins | Novobiocin, Coumermycin | DNA Gyrase (GyrB) | Competitive inhibitors of ATP hydrolysis.[4] |

| Quinolones | Nalidixic Acid, Oxolinic Acid | DNA Gyrase (GyrA) | Interfere with the DNA breakage-reunion reaction.[4] |

| Epipodophyllotoxins | Etoposide, Teniposide | Eukaryotic Topoisomerase II | "Poisons" that stabilize the covalent enzyme-DNA cleavage complex, inhibiting the religation step.[2][10] |

| Acridines | Amsacrine | Eukaryotic Topoisomerase II | Intercalate into DNA and act as poisons, stabilizing the cleavage complex.[7] |

Experimental Protocols

The characterization of Topoisomerase II was made possible by the development of specific in vitro assays.

Decatenation of Kinetoplast DNA (kDNA)

This became the hallmark assay for Topoisomerase II activity.[11]

-

Principle: Topoisomerase II is unique in its ability to separate the interlocked rings of a catenated DNA network.[11][12]

-

Substrate: Kinetoplast DNA (kDNA) isolated from the mitochondria of trypanosomes like Crithidia fasciculata. This substrate is a large network of thousands of catenated DNA minicircles.[11][12]

-

Methodology:

-

kDNA is incubated with the purified enzyme or cell extract in a reaction buffer containing ATP and Mg²⁺.[12][13]

-

Topoisomerase II passes DNA strands through each other to decatenate the network, releasing individual, covalently closed minicircles.

-

The reaction is stopped (e.g., with SDS and proteinase K).

-

Products are analyzed by agarose gel electrophoresis. The large, catenated kDNA network cannot enter the gel, while the decatenated minicircles can migrate into the gel as distinct bands.[12]

-

-

Application: This assay is highly specific for Type II topoisomerases and can be used with crude cell extracts.[14] It is widely used to screen for inhibitors of the enzyme's catalytic activity.

Relaxation of Supercoiled DNA

This assay measures the ability of the enzyme to remove supercoils from plasmid DNA.

-

Principle: Supercoiled DNA migrates faster through an agarose gel than its relaxed counterpart. Topoisomerase II can relax supercoiled DNA in an ATP-dependent manner.[13]

-

Substrate: A negatively supercoiled plasmid DNA, such as pBR322.[13]

-

Methodology:

-

Supercoiled plasmid is incubated with the enzyme and necessary cofactors (ATP, Mg²⁺).

-

The enzyme introduces transient double-strand breaks to remove supercoils, resulting in a population of relaxed topoisomers.

-

Reaction products are separated by agarose gel electrophoresis. The supercoiled substrate appears as a fast-migrating band, while the relaxed products appear as a series of slower-migrating bands.

-

DNA Cleavage Assay

This assay is used to detect the formation of the covalent enzyme-DNA intermediate and is particularly important for studying Topoisomerase II "poisons."

-

Principle: Topoisomerase II poisons stabilize the "cleavage complex," an intermediate where the enzyme is covalently bonded to the 5' ends of the broken DNA. This stabilization prevents the re-ligation step and leads to an accumulation of linear, protein-linked DNA.

-

Methodology:

-

A radiolabeled DNA substrate is incubated with the enzyme and the potential poison.

-

The reaction is stopped with a strong denaturant (like SDS) which traps the covalent complex.

-

Proteinase K is added to digest the protein, leaving a short peptide attached to the DNA.

-

The resulting DNA breaks are analyzed by denaturing gel electrophoresis to map the cleavage sites.

-

Visualizing the Catalytic Cycle

The early mechanistic data led to the formulation of the strand-passage model, which can be visualized as a series of conformational changes and gates opening and closing.

Conclusion

The early studies on Topoisomerase II, from the discovery of DNA gyrase to the characterization of eukaryotic isoforms and the development of elegant assays, laid a critical foundation for the field. This initial research not only defined the fundamental, ATP-dependent strand-passage mechanism but also established Topoisomerase II as a vital target for both antibacterial and anticancer drugs. The concepts and methodologies developed during this foundational period continue to influence research into DNA topology, chromosome dynamics, and the development of novel therapeutics.

References

- 1. Topoisomerase - Wikipedia [en.wikipedia.org]

- 2. Type II topoisomerase - Wikipedia [en.wikipedia.org]

- 3. DNA topoisomerase II and its growing repertoire of biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. microbenotes.com [microbenotes.com]

- 5. DNA gyrase - Wikipedia [en.wikipedia.org]

- 6. Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Topoisomerase II: a fitted mechanism for the chromatin landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. DNA Topoisomerase II, Genotoxicity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Human Topoisomerase II Assay Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]

Methodological & Application

Application Notes and Protocols for Utilizing Topoisomerase II in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key applications of Topoisomerase II (Topo II) in research and drug development, with a focus on its role as a critical target in cancer therapy. Detailed protocols for essential assays and a summary of quantitative data for common inhibitors are included to facilitate experimental design and data interpretation.

Introduction

DNA Topoisomerase II is a vital enzyme that modulates the topological state of DNA, playing a crucial role in processes such as DNA replication, transcription, and chromosome segregation.[1] It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through before resealing the break.[2][3] This mechanism is essential for relieving torsional stress and decatenating intertwined DNA molecules.[3]

Human cells express two isoforms of Topoisomerase II: alpha (TOP2A) and beta (TOP2B). TOP2A is predominantly expressed in proliferating cells and is a well-established target for a number of anti-cancer drugs.[4] These drugs, often referred to as Topo II inhibitors, disrupt the enzyme's catalytic cycle, leading to the accumulation of DNA double-strand breaks and subsequent cell death, typically through apoptosis.[5][6]

There are two main classes of Topo II inhibitors:

-

Topoisomerase II Poisons: These agents, such as etoposide and doxorubicin, stabilize the covalent complex between Topo II and DNA, preventing the re-ligation of the DNA strands.[6] This leads to the accumulation of cytotoxic DNA breaks.

-

Topoisomerase II Catalytic Inhibitors: These compounds, like merbarone, interfere with the enzymatic activity of Topo II without stabilizing the cleavage complex.[7] They can, for example, inhibit ATP binding or hydrolysis, which is necessary for the enzyme's function.

The study of Topoisomerase II and its inhibitors is a cornerstone of cancer research and drug development. The following sections provide detailed protocols for key assays used to characterize Topo II activity and inhibition, along with quantitative data for several inhibitors.

Key Applications of Topoisomerase II

-

Drug Screening and Development: Topo II is a primary target for the discovery and development of novel anticancer agents. In vitro assays are crucial for identifying and characterizing new inhibitors.

-

Cancer Biology Research: Studying the effects of Topo II inhibition provides insights into the cellular responses to DNA damage, cell cycle checkpoints, and apoptosis.[5][8]

-

Mechanism of Action Studies: Elucidating how different compounds interact with Topo II and affect its function is essential for understanding their therapeutic potential and potential side effects.

Experimental Protocols

Topoisomerase II DNA Relaxation Assay

This assay measures the ability of Topo II to relax supercoiled plasmid DNA. Inhibition of this activity is a hallmark of many Topo II-targeting drugs.

Principle: Supercoiled plasmid DNA has a compact structure and migrates faster in an agarose gel compared to its relaxed form. Topo II, in the presence of ATP, relaxes the supercoiled DNA, resulting in a slower migrating band. Inhibitors will prevent this conversion.

Materials:

-

Purified human Topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topo II Reaction Buffer: 100 mM Tris-HCl (pH 7.9), 500 mM NaCl, 500 mM KCl, 50 mM MgCl2, 1 mM EDTA, 150 µg/ml BSA, 10 mM ATP[9]

-

5x Stop Buffer/Gel Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol[10]

-

Agarose

-

1x TAE Buffer

-

Ethidium Bromide or other DNA stain

-

Test compounds (dissolved in an appropriate solvent, e.g., DMSO)

-

On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µl final volume:

-

2 µl of 10x Topo II Reaction Buffer

-

200 ng of supercoiled plasmid DNA

-

Test compound at various concentrations (or solvent control)

-

Nuclease-free water to bring the volume to 18 µl

-

-

Add 2 µl of diluted Topoisomerase IIα (1-10 units) to each reaction tube.

-

Mix gently and incubate at 37°C for 15-30 minutes.

-

Stop the reaction by adding 4 µl of 5x Stop Buffer/Gel Loading Dye.

-

Load the samples onto a 1% agarose gel containing ethidium bromide (0.5 µg/ml) in 1x TAE buffer.

-

Perform electrophoresis at 5-10 V/cm for 2-3 hours.

-

Visualize the DNA bands under UV light and document the results.

Data Analysis: The conversion of supercoiled DNA to relaxed DNA is observed. The concentration of the test compound that inhibits 50% of the relaxation activity (IC50) can be determined by quantifying the band intensities.

Topoisomerase II Decatenation Assay

This assay is highly specific for Topoisomerase II and measures its ability to separate interlocked DNA circles (catenated DNA).

Principle: Kinetoplast DNA (kDNA), isolated from trypanosomes, is a network of thousands of interlocked circular DNA molecules. Due to its large size, kDNA cannot enter an agarose gel. Topo II decatenates the kDNA, releasing minicircles that can migrate into the gel. Inhibitors prevent this release.[13]

Materials:

-

Purified human Topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

10x Topo II Reaction Buffer (as for relaxation assay)

-

5x Stop Buffer/Gel Loading Dye (as for relaxation assay)

-

Agarose

-

1x TAE Buffer

-

Ethidium Bromide or other DNA stain

-

Test compounds

-

On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µl final volume:

-

2 µl of 10x Topo II Reaction Buffer

-

200 ng of kDNA

-

Test compound at various concentrations (or solvent control)

-

Nuclease-free water to bring the volume to 18 µl

-

-

Add 2 µl of diluted Topoisomerase IIα (1-5 units) to each reaction tube.

-

Mix gently and incubate at 37°C for 30 minutes.

-

Stop the reaction by adding 4 µl of 5x Stop Buffer/Gel Loading Dye.

-

Load the samples onto a 1% agarose gel containing ethidium bromide (0.5 µg/ml) in 1x TAE buffer.

-

Perform electrophoresis at 5-10 V/cm for 2-3 hours.

-

Visualize the DNA bands under UV light and document the results.

Data Analysis: The appearance of decatenated minicircles is indicative of Topo II activity. The IC50 value for an inhibitor can be determined by quantifying the amount of released minicircles at different inhibitor concentrations.

Topoisomerase II Cleavage Assay

This assay is used to identify Topoisomerase II poisons that stabilize the covalent DNA-enzyme complex.

Principle: Topo II poisons trap the enzyme in a covalent complex with the DNA, leading to the accumulation of linear DNA from a circular plasmid substrate.

Materials:

-

Purified human Topoisomerase IIα

-

Supercoiled plasmid DNA

-

10x Topo II Reaction Buffer

-

5x Stop Buffer containing SDS (e.g., 5% SDS, 0.125% bromophenol blue, 25% glycerol)

-

Proteinase K

-

Agarose

-

1x TAE Buffer

-

Ethidium Bromide or other DNA stain

-

Test compounds

Procedure: [16]

-

On ice, prepare reaction mixtures as for the relaxation assay.

-

Add Topoisomerase IIα and incubate at 37°C for 20 minutes to allow cleavage complex formation.

-

Stop the reaction and dissociate the non-covalently bound protein by adding SDS to a final concentration of 1% and EDTA to 25 mM.

-

Add Proteinase K (to a final concentration of 50 µg/ml) and incubate at 37°C for 30 minutes to digest the Topoisomerase II.

-

Add gel loading dye and load the samples onto a 1% agarose gel.

-

Perform electrophoresis and visualize the DNA as described previously.

Data Analysis: The appearance of a linear DNA band indicates the stabilization of the cleavage complex by the test compound. The amount of linear DNA can be quantified to determine the potency of the inhibitor.

Quantitative Data: Topoisomerase II Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) for several common Topoisomerase II inhibitors. These values can vary depending on the specific assay conditions, enzyme source, and cell line used.

| Inhibitor | Target/Cell Line | IC50 (nM) | Reference |

| Etoposide | Topoisomerase IIα | 56000 | [7] |

| Doxorubicin | Topoisomerase IIα | 880 - 3000 | [7] |

| Merbarone | Topoisomerase IIα | 32000 - 120000 | [7] |

| Amsacrine | Topoisomerase II | 2500 - 10000 | [7] |

| Genistein | Topoisomerase II | 400000 | [7] |

| Mitoxantrone | Topoisomerase II | 9650 | [17] |

| Teniposide | Topoisomerase II | - | - |

| Daunorubicin | Topoisomerase II | - | - |

| Idarubicin | Topoisomerase II | - | - |

| Epirubicin | Topoisomerase II | - | - |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Etoposide-Induced Apoptosis

Etoposide, a Topoisomerase II poison, induces DNA double-strand breaks, which trigger a cascade of cellular events culminating in apoptosis. The p53 tumor suppressor protein plays a central role in this process.[5]

Caption: Etoposide-induced DNA damage and apoptosis pathway.

Experimental Workflow: Topoisomerase II Decatenation Assay

The following diagram illustrates the key steps in the Topoisomerase II decatenation assay.

Caption: Workflow for the Topoisomerase II decatenation assay.

Logical Relationship: Topoisomerase II Inhibitor Classes

This diagram illustrates the classification of Topoisomerase II inhibitors.

Caption: Classification of Topoisomerase II inhibitors.

References

- 1. DNA Topoisomerase II, Genotoxicity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Topoisomerase - Wikipedia [en.wikipedia.org]

- 3. sdbonline.org [sdbonline.org]

- 4. Etoposide: History and mechanism of action | LGC Standards [lgcstandards.com]

- 5. What is the mechanism of Etoposide? [synapse.patsnap.com]

- 6. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA topoisomerase II alpha Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 8. Biochemical and Signaling Pathways for Repair of Topoisomerase II-mediated DNA Damage [indigo.uic.edu]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. topogen.com [topogen.com]

- 11. inspiralis.com [inspiralis.com]

- 12. inspiralis.com [inspiralis.com]

- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. inspiralis.com [inspiralis.com]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

Application Notes and Protocols: Topoisomerase II

For Researchers, Scientists, and Drug Development Professionals

Introduction to Topoisomerase II

DNA Topoisomerase II is a ubiquitous and essential enzyme that plays a critical role in managing DNA topology.[1][2] These enzymes are vital for numerous cellular processes, including DNA replication, transcription, chromosome condensation, and segregation during mitosis.[3][4][5] Topoisomerase II functions by creating a transient double-stranded break in one DNA segment, allowing another intact DNA duplex to pass through the break, and then resealing the break.[2][6] This intricate mechanism, which requires ATP hydrolysis, allows the enzyme to resolve DNA tangles, knots, and supercoils, thereby maintaining the integrity of the genome.[2][7][8]

There are two main isoforms of Topoisomerase II in human cells, alpha and beta. Topoisomerase II alpha is highly expressed in proliferating cells and is essential for cell division, while the beta isoform is present in most cell types regardless of their proliferative state and its physiological functions are still being fully elucidated.[9]

Clinical Relevance and Drug Development

The critical function of Topoisomerase II in cell division has made it a key target for anticancer drug development.[1][10] Drugs targeting this enzyme are broadly classified into two categories: Topoisomerase II poisons and catalytic inhibitors.[4][9]

-

Topoisomerase II Poisons: These agents, which include widely used chemotherapeutic drugs like etoposide, doxorubicin, and mitoxantrone, act by stabilizing the transient covalent complex formed between the enzyme and the cleaved DNA.[5][11][12] This leads to an accumulation of double-strand DNA breaks, which are toxic to the cell and can trigger apoptosis.[12][13]

-

Topoisomerase II Catalytic Inhibitors: Unlike poisons, these inhibitors do not stabilize the cleavage complex. Instead, they interfere with other steps of the catalytic cycle, such as ATP binding or DNA binding, thereby preventing the enzyme from carrying out its function.[4][9] This class of inhibitors is being explored as a potential therapeutic strategy with a different side-effect profile, potentially avoiding the DNA damage associated with poisons.[9][14][15]

The development of resistance to Topoisomerase II inhibitors and the risk of secondary malignancies are significant challenges in their clinical use.[12][16] Therefore, ongoing research focuses on developing novel inhibitors with improved efficacy and safety profiles.[9][15]

Key Signaling Pathways and Experimental Workflows

The mechanism of action of Topoisomerase II and its inhibitors can be visualized through signaling pathways and experimental workflows.

Caption: The catalytic cycle of Topoisomerase II, a multi-step process involving DNA binding, cleavage, strand passage, and religation, fueled by ATP hydrolysis.

Caption: Topoisomerase II inhibitors are classified as poisons, which trap the enzyme-DNA cleavage complex, or catalytic inhibitors, which block other steps of the enzymatic cycle.

Caption: The workflow for a Topoisomerase II decatenation assay, a common method to measure enzyme activity and the effect of inhibitors.

Quantitative Data: Topoisomerase II Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) for several common Topoisomerase II inhibitors. These values can vary depending on the specific assay conditions, cell line, and purity of the enzyme and inhibitor.

| Inhibitor | Target | IC50 (µM) | Mechanism of Action | Cell Line/Assay |

| Etoposide | Topoisomerase IIα/β | 1 - 50 | Poison | Various cancer cell lines |

| Doxorubicin | Topoisomerase IIα/β | 0.1 - 1 | Poison (Intercalator) | Various cancer cell lines |

| Mitoxantrone | Topoisomerase IIα/β | 0.01 - 0.5 | Poison (Intercalator) | Various cancer cell lines |

| Teniposide | Topoisomerase IIα/β | 0.1 - 10 | Poison | Various cancer cell lines |

| ICRF-187 (Dexrazoxane) | Topoisomerase IIβ | 10 - 100 | Catalytic Inhibitor | Cardioprotective agent studies |

| Novobiocin | Bacterial Gyrase (Topo II) | 0.1 - 1 | Catalytic Inhibitor (ATPase) | Bacterial assays |

| Ciprofloxacin | Bacterial Gyrase (Topo II) | 0.1 - 5 | Poison | Bacterial assays |

Experimental Protocols

Protocol 1: Topoisomerase II DNA Decatenation Assay

This assay measures the ability of Topoisomerase II to resolve catenated (interlocked) DNA networks, typically kinetoplast DNA (kDNA) from Crithidia fasciculata, into individual circular DNA molecules.[3][17]

Materials:

-

Purified human Topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL BSA)

-

10 mM ATP solution

-

Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.5 mM EDTA, 50% glycerol)

-

Stop Solution/Loading Dye (e.g., 5% SDS, 25% Ficoll, 0.025% bromophenol blue)

-

Proteinase K (20 mg/mL)

-

1% Agarose gel in 1x TAE buffer containing 0.5 µg/mL ethidium bromide

-

1x TAE buffer

-

Nuclease-free water

Procedure:

-

Prepare the Reaction Mixture: On ice, prepare a reaction mixture for the desired number of assays. For a single 20 µL reaction, combine:

-

2 µL of 10x Topoisomerase II Assay Buffer

-

2 µL of 10 mM ATP

-

1 µL of kDNA (e.g., 200 ng/µL)

-

Test compound (inhibitor) or vehicle control (e.g., DMSO)

-

Nuclease-free water to a final volume of 18 µL.

-

-

Enzyme Dilution and Addition: Dilute the Topoisomerase II enzyme in Dilution Buffer to the desired concentration. Add 2 µL of the diluted enzyme to the reaction mixture. The final enzyme concentration should be determined empirically, but a typical starting point is 1-5 units per reaction.

-

Incubation: Gently mix the reaction and incubate at 37°C for 30 minutes.

-

Stopping the Reaction: Stop the reaction by adding 2 µL of 10% SDS. For reactions with crude extracts, add 1 µL of Proteinase K and incubate for an additional 15 minutes at 37°C to digest proteins.

-

Sample Preparation for Electrophoresis: Add 4 µL of 6x Stop Solution/Loading Dye to each reaction tube.

-

Agarose Gel Electrophoresis: Load the entire sample into a well of a 1% agarose gel containing ethidium bromide. Run the gel at 5-10 V/cm until the dye front has migrated approximately two-thirds of the way down the gel.[17]

-

Visualization and Analysis: Visualize the DNA bands under UV light. Catenated kDNA will remain in the well or migrate very slowly, while decatenated, relaxed circular DNA will migrate into the gel as distinct bands. The presence of linearized DNA indicates the action of a Topoisomerase II poison.

Protocol 2: Topoisomerase II DNA Relaxation Assay

This assay measures the ability of Topoisomerase II to relax supercoiled plasmid DNA.[18]

Materials:

-

Purified human Topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase II Assay Buffer

-

10 mM ATP solution

-

Dilution Buffer

-

Stop Solution/Loading Dye

-

1% Agarose gel in 1x TAE buffer containing 0.5 µg/mL ethidium bromide

-

1x TAE buffer

-

Nuclease-free water

Procedure:

-

Prepare the Reaction Mixture: On ice, prepare a reaction mixture for the desired number of assays. For a single 20 µL reaction, combine:

-

2 µL of 10x Topoisomerase II Assay Buffer

-

2 µL of 10 mM ATP

-

1 µL of supercoiled plasmid DNA (e.g., 0.5 µg/µL)

-

Test compound (inhibitor) or vehicle control

-

Nuclease-free water to a final volume of 18 µL.

-

-

Enzyme Dilution and Addition: Dilute the Topoisomerase II enzyme in Dilution Buffer. Add 2 µL of the diluted enzyme to the reaction mixture.

-

Incubation: Gently mix and incubate at 37°C for 30 minutes.

-

Stopping the Reaction: Stop the reaction by adding 4 µL of Stop Solution/Loading Dye.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a low voltage (e.g., 1-2 V/cm) for a longer duration to achieve good separation of topoisomers.

-

Visualization and Analysis: Visualize the DNA bands under UV light. Supercoiled DNA will migrate fastest, followed by linear DNA, and then relaxed circular DNA. A decrease in the supercoiled band and an increase in the relaxed band indicate Topoisomerase II activity.

Protocol 3: In Vivo Complex of Enzyme (ICE) Assay

This protocol is for detecting and quantifying covalent Topoisomerase II-DNA complexes in living cells.[3]

Materials:

-

Cell culture medium

-

Test compound (Topoisomerase II inhibitor)

-

Lysis buffer (e.g., 1% Sarkosyl in TE buffer)

-

Cesium chloride (CsCl)

-

TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

-

Ultracentrifuge and tubes

-

Equipment for DNA quantification (e.g., spectrophotometer or fluorometer)

-

Antibodies for Western blotting (anti-Topoisomerase II)

Procedure:

-

Cell Treatment: Treat cultured cells with the test compound for the desired time.

-

Cell Lysis: Lyse the cells directly in the culture dish by adding lysis buffer. Scrape the viscous lysate and collect it.

-

DNA Shearing: Shear the genomic DNA by passing the lysate through a 21-gauge needle several times.

-

Cesium Chloride Gradient Ultracentrifugation: Layer the lysate onto a CsCl step gradient in an ultracentrifuge tube. Centrifuge at high speed (e.g., 100,000 x g) for 24-48 hours at 20°C. This separates free protein from DNA and protein-DNA complexes.

-

Fraction Collection: Carefully collect fractions from the bottom of the tube.

-

Detection of Topoisomerase II-DNA Complexes:

-

DNA Quantification: Measure the DNA concentration in each fraction.

-

Western Blotting: Perform Western blotting on the fractions using an anti-Topoisomerase II antibody to detect the enzyme covalently bound to the DNA.

-

-

Analysis: An increase in the amount of Topoisomerase II found in the DNA-containing fractions in treated cells compared to control cells indicates the formation of covalent enzyme-DNA complexes.

References

- 1. mechanism-of-action-of-eukaryotic-topoisomerase-ii-and-drugs-targeted-to-the-enzyme - Ask this paper | Bohrium [bohrium.com]

- 2. DNA Topoisomerase II, Genotoxicity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Topoisomerase II Poisons: Converting Essential Enzymes into Molecular Scissors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 6. academic.oup.com [academic.oup.com]

- 7. Type II topoisomerase - Wikipedia [en.wikipedia.org]

- 8. microbenotes.com [microbenotes.com]

- 9. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oehha.ca.gov [oehha.ca.gov]

- 12. researchgate.net [researchgate.net]

- 13. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 14. Frontiers | Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics [frontiersin.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. The Managed Acquisition of Chemoresistance as an Informative Tool for Tumor Research [mdpi.com]

- 17. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. inspiralis.com [inspiralis.com]

Experimental Design for Topoisomerase II: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA topoisomerase II (Topo II) is a vital enzyme that modulates the topological state of DNA, playing a crucial role in processes such as DNA replication, transcription, and chromosome segregation.[1][2] By creating transient double-stranded breaks in the DNA, Topo II allows for the passage of another DNA segment, thereby resolving DNA tangles and supercoils.[2][3] This catalytic activity is essential for maintaining genomic integrity.

There are two major forms of topoisomerases: type I, which creates single-stranded DNA breaks, and type II, which generates double-stranded breaks.[1] Topo II's unique ability to decatenate intertwined DNA circles makes it a critical target for cancer therapeutics.[1][4] Many anticancer drugs function by inhibiting Topo II, leading to the accumulation of DNA damage and subsequent cell death.[3][5][6] These inhibitors can be broadly categorized as either catalytic inhibitors, which prevent the enzyme's function, or poisons, which stabilize the transient DNA-enzyme complex, leading to persistent DNA breaks.[3][5]

This document provides detailed application notes and protocols for key experimental assays used to study Topo II activity and to screen for potential inhibitors.

Key Topoisomerase II Assays

Several in vitro assays are fundamental for characterizing the activity of Topoisomerase II and for screening potential inhibitors. These assays are based on the enzyme's ability to alter the topology of a DNA substrate, which can be visualized and quantified using agarose gel electrophoresis.

DNA Relaxation Assay

This assay measures the ability of Topo II to relax supercoiled plasmid DNA.[7][8] The supercoiled substrate migrates faster through an agarose gel than its relaxed counterpart. As Topo II relaxes the DNA, a ladder of topoisomers with decreasing superhelicity is produced, ultimately resulting in a fully relaxed plasmid.

DNA Decatenation Assay

The decatenation assay is a highly specific measure of Topo II activity.[1][4] It utilizes kinetoplast DNA (kDNA), a network of thousands of interlocked circular DNA molecules isolated from the mitochondria of trypanosomes.[1][9] Due to its large size, this network cannot enter an agarose gel. Upon incubation with Topo II, the interlocked minicircles are released and can be visualized as distinct bands on the gel.[1][9]

DNA Cleavage Assay

This assay is designed to identify Topo II poisons that stabilize the covalent enzyme-DNA intermediate, known as the cleavage complex.[10][11] This stabilization leads to an increase in linear DNA resulting from the double-strand breaks.[10] The assay typically uses a supercoiled plasmid DNA substrate, and the formation of linear DNA is detected by agarose gel electrophoresis.[10][11]

Data Presentation

The following tables summarize the typical components and conditions for the key Topoisomerase II assays.

| Table 1: DNA Relaxation Assay Components | |

| Component | Typical Concentration/Amount |

| Supercoiled Plasmid DNA (e.g., pBR322) | 0.1 - 1.0 pmol (e.g., 300 ng)[12] |

| Human Topoisomerase II | 1 - 10 units[12] |

| 10X Reaction Buffer | 1X final concentration[7] |

| ATP | 0.5 - 1.0 mM[12] |

| Total Reaction Volume | 20 - 30 µL[7][12] |

| Incubation Temperature | 30 - 37°C[8][12] |

| Incubation Time | 15 - 30 minutes[8][12] |

| Table 2: DNA Decatenation Assay Components | |

| Component | Typical Concentration/Amount |

| Kinetoplast DNA (kDNA) | 200 ng[4][9] |

| Human Topoisomerase II | 1 - 5 units[4] |

| 10X Reaction Buffer | 1X final concentration[9] |

| ATP | 1 mM[9] |

| Total Reaction Volume | 20 - 30 µL[4][9] |

| Incubation Temperature | 37°C[4] |

| Incubation Time | 30 minutes[4] |

| Table 3: DNA Cleavage Assay Components | |

| Component | Typical Concentration/Amount |

| Supercoiled Plasmid DNA (e.g., pRYG) | 250 ng[10] |

| Human Topoisomerase II | 4 - 6 units[13] |

| 10X Reaction Buffer | 1X final concentration[13] |

| Test Compound/Control Inhibitor (e.g., Etoposide) | Variable |

| Total Reaction Volume | 20 µL[13] |

| Incubation Temperature | 37°C[10] |

| Incubation Time | 15 - 30 minutes[10][13] |

Experimental Protocols

Protocol 1: Topoisomerase II DNA Relaxation Assay

This protocol is adapted from commercially available kits and established methodologies.[7][12]

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Purified Human Topoisomerase II

-

10X Topo II Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.9, 500 mM NaCl, 500 mM KCl, 50 mM MgCl2, 1 mM EDTA, 150 µg/ml BSA, 10 mM ATP)[12]

-

Sterile deionized water

-

Stop solution/loading dye (e.g., 40% sucrose, 100 mM Tris-HCl pH 8, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue)[7]

-

Agarose

-

TBE or TAE buffer

-

Ethidium bromide or other DNA stain

-

Chloroform/isoamyl alcohol (24:1)[7]

Procedure:

-

On ice, prepare a reaction mixture for each sample in a microcentrifuge tube. For a 20 µL reaction, combine:

-

Add 1 µL of diluted Topoisomerase II (1-10 units) to each tube.[12] Mix gently by pipetting.

-

Incubate the reactions at 37°C for 30 minutes.[7]

-

Stop the reaction by adding 20 µL of chloroform/isoamyl alcohol (24:1) and 20 µL of stop solution/loading dye.[7]

-

Vortex briefly and centrifuge for 1-2 minutes.

-

Load 20 µL of the upper aqueous phase onto a 1% agarose gel.

-

Run the gel at a constant voltage (e.g., 85V for 2 hours) until the dye front has migrated an adequate distance.[7]

-

Stain the gel with ethidium bromide (1 µg/mL) for 15-30 minutes, followed by destaining in water.

-

Visualize the DNA bands under UV light and document the results.

Protocol 2: Topoisomerase II DNA Decatenation Assay

This protocol is based on established methods for assessing Topo II-specific activity.[4][9]

Materials:

-

Kinetoplast DNA (kDNA)

-

Purified Human Topoisomerase II

-

10X Topo II Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, 1 mg/ml albumin)[9]

-

10 mM ATP solution

-

Sterile deionized water

-

Stop solution/loading dye

-

Agarose

-

TBE or TAE buffer

-

Ethidium bromide or other DNA stain

-

Chloroform/isoamyl alcohol (24:1)[9]

Procedure:

-

On ice, prepare a reaction mixture in a microcentrifuge tube. For a 30 µL reaction, combine:

-

Add 3 µL of diluted Topoisomerase II to each tube.

-

Mix gently and incubate at 37°C for 30 minutes.[9]

-

Stop the reaction by adding 30 µL of chloroform/isoamyl alcohol (24:1) and 30 µL of stop solution/loading dye.[9]

-

Vortex briefly and centrifuge for 2 minutes.[9]

-

Load 20 µL of the upper aqueous phase onto a 1% agarose gel.[9]

-

Run the gel at a constant voltage (e.g., 85V for 1 hour).[9]

-

Stain the gel with ethidium bromide (1 µg/mL) for 15 minutes, followed by destaining in water.[9]

-

Visualize the DNA bands under UV light. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.

Protocol 3: Topoisomerase II DNA Cleavage Assay

This protocol is designed to identify compounds that act as Topo II poisons.[10][11]

Materials:

-

Supercoiled plasmid DNA (e.g., pRYG or pBR322)

-

Purified Human Topoisomerase II

-

10X Topo II Cleavage Buffer

-

Test compound and a known Topo II poison (e.g., etoposide or VM26) as a positive control[10]

-

10% Sodium Dodecyl Sulfate (SDS)

-

Proteinase K

-

Stop solution/loading dye

-

Agarose

-

TBE or TAE buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Assemble the reactions on ice in microcentrifuge tubes. For a 20 µL reaction, combine:

-

Add 2 µL of Topoisomerase II (4-6 units) to initiate the reaction.[13]

-

Incubate at 37°C for 30 minutes.[10]

-

Stop the reaction by adding 2 µL of 10% SDS.[10]

-

Add Proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for 15-30 minutes to digest the enzyme.[10][11]

-

Add 2 µL of loading dye.

-

Load the entire sample onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide.

-

Run the gel until the dye front reaches the bottom.

-

Destain the gel in water and visualize the DNA bands under UV light. The appearance of a linear DNA band indicates cleavage activity.

Visualizations

Caption: The catalytic cycle of Topoisomerase II and the point of action for Topo II poisons.

Caption: A generalized workflow for Topoisomerase II in vitro assays.

Caption: Signaling pathway of Topoisomerase II-mediated DNA damage and cellular responses.

References

- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Topoisomerase II in DNA Repair and Recombination in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oehha.ca.gov [oehha.ca.gov]

- 6. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. inspiralis.com [inspiralis.com]

- 8. inspiralis.com [inspiralis.com]

- 9. inspiralis.com [inspiralis.com]

- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 11. inspiralis.com [inspiralis.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Topoisomerase II Drug Screening Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]

Unraveling the Complexity of DNA Topology: A Guide to Utilizing Topoisomerase II

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the effective utilization of Topoisomerase II in research and drug development. Topoisomerase II, a ubiquitous enzyme essential for cell viability, modulates the topological state of DNA, playing a critical role in processes such as DNA replication, transcription, and chromosome segregation.[1][2][3][4] Its importance as a therapeutic target, particularly in oncology, has led to the development of numerous assays to probe its function and identify novel inhibitors.[5][6][7]

Application Notes

Topoisomerase II is a key target for anti-cancer drugs due to its essential role in resolving DNA topological problems that arise during cellular processes.[2][5][8] Inhibitors of Topoisomerase II are broadly classified into two categories: poisons and catalytic inhibitors.

-

Topoisomerase II Poisons: These agents, such as etoposide and doxorubicin, stabilize the transient DNA-enzyme cleavage complex, leading to the accumulation of double-strand breaks and subsequent cell death.[6][8][9] Assays designed to identify and characterize these poisons are crucial in cancer drug discovery.

-

Topoisomerase II Catalytic Inhibitors: These compounds interfere with the enzymatic cycle without trapping the cleavage complex. They can inhibit ATP binding or hydrolysis, thereby preventing the enzyme from performing its catalytic function.[10]

The selection of an appropriate assay depends on the specific research question, whether it is to measure the catalytic activity of the enzyme, screen for inhibitors, or elucidate the mechanism of action of a particular compound.

Key Experimental Protocols

Several key in vitro assays are routinely used to measure the activity of Topoisomerase II and to screen for its inhibitors. These include the relaxation assay, the decatenation assay, and the cleavage assay.

Topoisomerase II Relaxation Assay

This assay measures the ability of Topoisomerase II to relax supercoiled plasmid DNA in an ATP-dependent manner.[11][12] The different topological forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.

-

Reaction Setup: On ice, prepare a reaction mixture containing the components listed in the table below.

-

Enzyme Addition: Add purified Topoisomerase II enzyme to the reaction mixture. For inhibitor screening, the test compound is typically added before the enzyme.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.[11]

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.[13]

-

Analysis: Analyze the DNA products by agarose gel electrophoresis. The conversion of supercoiled DNA to relaxed DNA indicates enzyme activity.

| Component | Final Concentration |

| Assay Buffer (10x) | 1x |

| Supercoiled pBR322 DNA | 0.5 µg |

| ATP | 1 mM |

| Topoisomerase II | 1-5 units |

| Test Compound | Variable |

| Nuclease-free water | To final volume |

| Final Reaction Volume | 20-30 µL |

Note: The optimal amount of enzyme may need to be determined empirically by performing an enzyme titration.[11]

Topoisomerase II Relaxation Assay Workflow.

Topoisomerase II Decatenation Assay

This assay is highly specific for Topoisomerase II and measures its ability to separate interlinked DNA circles (catenated DNA), such as kinetoplast DNA (kDNA).[1][14][15] Catenated kDNA is a large network that cannot enter an agarose gel, while the decatenated minicircles can.[14]

-

Reaction Setup: On ice, prepare a reaction mixture containing the components listed in the table below.

-

Enzyme Addition: Add purified Topoisomerase II or cell extract to the reaction mixture. For inhibitor studies, pre-incubate the enzyme with the test compound.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.[1][14]

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.[16]

-

Analysis: Analyze the products by agarose gel electrophoresis. The appearance of decatenated minicircles indicates enzyme activity.

| Component | Final Concentration/Amount |

| Assay Buffer (10x) | 1x |

| Kinetoplast DNA (kDNA) | 200 ng |

| ATP | 1 mM |

| Topoisomerase II | 1-5 units |

| Test Compound | Variable |

| Nuclease-free water | To final volume |

| Final Reaction Volume | 20 µL |

Note: High concentrations of Topoisomerase II can lead to the catenation of circular DNA.[1]

Topoisomerase II Decatenation Assay Workflow.

Topoisomerase II Cleavage Assay

This assay is specifically designed to identify Topoisomerase II poisons that stabilize the cleavage complex. The assay detects the linearization of a circular plasmid DNA substrate.

-

Reaction Setup: Assemble the reaction on ice as detailed in the table below.

-

Enzyme and Compound Addition: Add the test compound followed by the Topoisomerase II enzyme. A known Topoisomerase II poison like etoposide should be used as a positive control.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.[9]

-

Cleavage Complex Trapping: Add SDS to trap the enzyme covalently bound to the DNA.

-

Protein Removal: Digest the protein with proteinase K.

-

Analysis: Analyze the DNA by agarose gel electrophoresis. The appearance of linear DNA indicates the stabilization of the cleavage complex.[13]

| Component | Final Concentration/Amount |

| Assay Buffer (10x) | 1x |

| Supercoiled Plasmid DNA (e.g., pRYG) | 250 ng |

| Topoisomerase II | ~4 units |

| Test Compound/Etoposide | Variable |

| Nuclease-free water | To final volume |

| Final Reaction Volume | 20 µL |

Note: This assay often requires a higher concentration of enzyme compared to relaxation or decatenation assays.[9]

Topoisomerase II Cleavage Assay Workflow.

Signaling and Regulation

The activity of Topoisomerase II is tightly regulated within the cell, in part through post-translational modifications (PTMs) such as phosphorylation and acetylation.[2][17][18] These modifications can influence the enzyme's catalytic activity, stability, and localization.[2] Understanding these regulatory pathways is crucial for developing targeted therapies.

-

Phosphorylation: Human Topoisomerase II is phosphorylated at multiple sites, with hyperphosphorylation occurring during the G2/M phase of the cell cycle.[2] These modifications are primarily located in the C-terminal domain and can modulate enzyme function and nuclear localization.[2][17]

-

Acetylation: Acetylation sites have been identified on the catalytic domains of Topoisomerase IIα.[2][18] Acetylation can affect key residues involved in ATP hydrolysis and the allosteric regulation of the enzyme's activity.[2]

Regulation of Topoisomerase II by Post-Translational Modifications.

References

- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Post-translational modifications in DNA topoisomerase 2α highlight the role of a eukaryote-specific residue in the ATPase domain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Use of Methods of Computer-Aided Drug Discovery in the Development of Topoisomerase II Inhibitors: Applications and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DNA Topoisomerases: As target for anti-cancer drugs - Indian J Pharm Pharmacol [ijpp.org.in]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. inspiralis.com [inspiralis.com]

- 10. Steady-state and rapid kinetic analysis of topoisomerase II trapped as the closed-clamp intermediate by ICRF-193 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. inspiralis.com [inspiralis.com]

- 12. inspiralis.com [inspiralis.com]

- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 14. inspiralis.com [inspiralis.com]

- 15. Human Topoisomerase II Assay Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]

- 16. topogen.com [topogen.com]

- 17. researchgate.net [researchgate.net]

- 18. Post-translational modifications in DNA topoisomerase 2? highlight the role of a eukaryote-specific residue in the ATPase domain - CONICET [bicyt.conicet.gov.ar]

Application Notes and Protocols for Topoisomerase II

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key assays used to study the activity of Topoisomerase II (Topo II), a critical enzyme in DNA replication, transcription, and chromosome segregation. The protocols are intended for researchers in academic and industrial settings, particularly those involved in cancer drug discovery and development.

Topoisomerase II alters DNA topology by creating transient double-strand breaks, allowing for the passage of another DNA duplex through the break before resealing it. This activity is essential for relieving torsional stress and decatenating intertwined DNA molecules. Due to its vital role in cell proliferation, Topo II is a major target for anticancer drugs. These drugs can be broadly categorized as either Topo II poisons, which stabilize the covalent enzyme-DNA cleavage complex, leading to DNA damage and apoptosis, or catalytic inhibitors, which prevent the enzyme from completing its catalytic cycle without trapping it on the DNA.[1][2][3][4]

This document outlines the protocols for three fundamental assays to characterize Topo II activity and to screen for its inhibitors: the DNA Relaxation Assay, the DNA Decatenation Assay, and the DNA Cleavage Assay.

I. Topoisomerase II DNA Relaxation Assay

The Topo II DNA relaxation assay assesses the ability of the enzyme to relax supercoiled plasmid DNA. In the presence of ATP, Topo II introduces transient double-strand breaks to unwind the supercoiled DNA, resulting in a relaxed form. This change in DNA topology can be visualized by agarose gel electrophoresis, as supercoiled and relaxed DNA migrate at different rates.

Experimental Protocol

1. Materials:

-

Human Topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topo II Assay Buffer: 500 mM Tris-HCl (pH 7.5), 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL BSA.[5]

-

10x ATP Solution: 10 mM ATP

-

Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.5 mM EDTA, 50% (v/v) glycerol.[5]

-

Stop Solution/Loading Dye: 40% (w/v) sucrose, 100 mM Tris-HCl (pH 8.0), 10 mM EDTA, 0.5 mg/mL Bromophenol Blue.[5]

-

Chloroform:isoamyl alcohol (24:1)

-

Agarose

-

TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

Test compounds (dissolved in an appropriate solvent, e.g., DMSO)

2. Procedure:

-

On ice, prepare a reaction mixture for each assay. For a final volume of 30 µL, combine:

-

3 µL of 10x Topo II Assay Buffer

-

3 µL of 10x ATP Solution

-

0.5 µg of supercoiled pBR322 DNA

-

Test compound at various concentrations (or solvent control)

-

Nuclease-free water to bring the volume to 27 µL.

-

-

Add 3 µL of diluted Topoisomerase IIα to each reaction tube. The optimal amount of enzyme should be determined empirically by performing a titration curve to find the lowest concentration that gives complete relaxation.

-

Mix gently and incubate the reactions at 37°C for 30 minutes.[5]

-

Stop the reaction by adding 30 µL of the Stop Solution/Loading Dye and 30 µL of chloroform:isoamyl alcohol (24:1).[5]

-

Vortex briefly and centrifuge for 2 minutes to separate the aqueous and organic phases.

-

Load 20 µL of the upper aqueous phase onto a 1% agarose gel.

-

Perform electrophoresis at a constant voltage (e.g., 85V for 2 hours) until the dye front has migrated an adequate distance.[5]

-

Stain the gel with ethidium bromide (or a safer alternative) and visualize the DNA bands under UV light.